4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
“4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The compound was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction was heated at 50 °C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The molecular structure of the compound is based on a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
Antibacterial Activities
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: and its derivatives have been evaluated for their antibacterial properties. Notably, the sulfamide derivative (compound 5) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . This finding underscores its potential as an antimicrobial agent.
Antioxidant Properties
While specific studies on this compound’s antioxidant effects are scarce, benzamide derivatives have been investigated for their antioxidant activity. Further research could explore whether 4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide possesses similar properties .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including those with structural similarities to our compound, have demonstrated potent antileishmanial and antimalarial effects. Investigating its potential in these areas could yield valuable insights .
Inhibition of p56 Lck
Structurally related pyrazole compounds have been found to inhibit p56 Lck, a protein kinase involved in immune responses. Exploring whether our compound shares this property could be worthwhile .
Corticotrophin-Releasing Factor-1 (CRF-1) Receptor Antagonism
Compound 3,4-dibenzoyl-1,5-diphenyl-1H-pyrazole (6) has been reported as a potent CRF-1 receptor antagonist. Investigating whether our compound exhibits similar activity against CRF-1 receptors could be relevant .
GABA Inhibition
The compound 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole (IV) has been described as a potent GABA inhibitor. Exploring whether our compound shares this property could be intriguing .
Future Directions
The compound and its derivatives could potentially be explored for their pharmacological effects. For instance, pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Further studies are required to determine their potential against a wide range of human pathogens, their MIC mode of actions, and to assess the usefulness of the synthesized compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets for these activities vary widely and are often dependent on the precise structure of the compound.
Mode of Action
For instance, some imidazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis
Biochemical Pathways
For example, some imidazole derivatives have been shown to have anti-tubercular activity, suggesting that they may affect the biochemical pathways involved in the growth and reproduction of Mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
For example, some imidazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis , suggesting that they may have a bactericidal effect.
properties
IUPAC Name |
4-benzoyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-13-12-17(25-26(13)2)20-23-24-21(29-20)22-19(28)16-10-8-15(9-11-16)18(27)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVUTGVZJBBFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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